molecular formula C11H12FN3O B1359982 {2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine CAS No. 1142210-87-4

{2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine

Cat. No.: B1359982
CAS No.: 1142210-87-4
M. Wt: 221.23 g/mol
InChI Key: ZGRKRQBJDMVDIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of 1,2,4-Oxadiazole Research

The historical development of 1,2,4-oxadiazole chemistry traces its origins to the pioneering work conducted in the late nineteenth century. The 1,2,4-oxadiazole heterocycle was synthesized for the first time in 1884 by Tiemann and Krüger, who originally classified these compounds as azoxime or furo[ab1]diazole derivatives. This initial discovery represented a foundational moment in heterocyclic chemistry, though the full potential of these structures remained largely unexplored for several decades following their initial synthesis.

The heterocycle captured renewed attention from the scientific community approximately 80 years after its original discovery when researchers began to observe photochemical rearrangement properties that allowed conversion to other heterocyclic systems. This development marked the beginning of more systematic investigations into the chemical reactivity and potential applications of 1,2,4-oxadiazole derivatives. Biological activity studies of 1,2,4-oxadiazole derivatives commenced in earnest during the early 1940s, establishing the foundation for subsequent pharmaceutical research programs.

A significant milestone in the clinical application of 1,2,4-oxadiazole chemistry occurred approximately 20 years later with the description and introduction of Oxolamine, the first commercial drug containing a 1,2,4-oxadiazole ring. This compound was developed and marketed as a cough suppressant, demonstrating the therapeutic potential of the 1,2,4-oxadiazole scaffold and paving the way for further drug development efforts in this chemical space. The successful clinical application of Oxolamine validated the potential of 1,2,4-oxadiazole derivatives as viable pharmaceutical agents and stimulated increased research interest in this heterocyclic system.

Classification and Nomenclature

This compound belongs to the five-membered heterocyclic compound family known as oxadiazoles, which are characterized by their molecular formula containing one oxygen atom and two nitrogen atoms within the ring structure. The compound is specifically classified within the 1,2,4-oxadiazole isomer family, which represents one of four possible structural arrangements of the oxadiazole heterocycle, including 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole configurations.

The systematic nomenclature of this compound reflects its complex structural architecture, incorporating multiple functional groups and aromatic systems. The molecular formula C₁₁H₁₂FN₃O indicates the presence of eleven carbon atoms, twelve hydrogen atoms, one fluorine atom, three nitrogen atoms, and one oxygen atom. The compound has been assigned multiple Chemical Abstracts Service registry numbers, including 1142210-87-4 and 1181353-28-5, reflecting different registration entries for this chemical entity.

Table 1: Chemical Identification Data for this compound

Property Value Source
Molecular Formula C₁₁H₁₂FN₃O
Molecular Weight 221.23 g/mol
Primary Chemical Abstracts Service Number 1142210-87-4
Alternative Chemical Abstracts Service Number 1181353-28-5
Material Data File Number MFCD12028388
Simplified Molecular Input Line Entry System CNCCC1=NOC(=N1)C2=CC=CC=C2F
Classification 1,2,4-Oxadiazole derivative

The compound's systematic name reflects the connectivity pattern of its constituent structural elements, beginning with the ethylmethylamine side chain connected to the 3-position of the 1,2,4-oxadiazole ring, which in turn bears a 2-fluorophenyl substituent at the 5-position. This nomenclature system provides precise structural information that enables unambiguous identification of the compound and facilitates accurate communication within the scientific community.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from the unique properties and applications associated with the 1,2,4-oxadiazole scaffold. These heterocyclic compounds have gained considerable recognition due to their exceptional bioisosteric properties, which enable them to serve as effective replacements for ester and amide functional groups in pharmaceutical applications. The bioisosteric equivalence arises from the ability of the oxadiazole ring to participate in specific molecular interactions, including hydrogen bonding, while providing enhanced stability compared to traditional functional groups.

The thermal and chemical resistance exhibited by 1,2,4-oxadiazole derivatives provides significant advantages in terms of metabolic stability, making them particularly valuable in drug discovery applications where traditional ester and amide groups may be susceptible to hydrolytic degradation. This enhanced stability profile has led to widespread adoption of 1,2,4-oxadiazoles as bio-isosteric replacements for ester, amide, and acid compounds in pharmaceutical development programs, effectively addressing metabolism-related liabilities associated with these conventional functional groups.

The combination of hydrophilic and electron donor properties inherent to the oxadiazole ring system contributes significantly to the biological activity of compounds containing this heterocycle. These electronic characteristics enable favorable interactions with biological targets while maintaining the structural integrity necessary for consistent pharmacological effects. The versatility of the 1,2,4-oxadiazole scaffold has been demonstrated through its incorporation into numerous marketed pharmaceutical products, including Irrigor, which exhibits anesthetic and vasodilator activity, and Libexin, which demonstrates anti-tussive properties.

Table 2: Biological Properties of 1,2,4-Oxadiazole Derivatives

Biological Activity Representative Applications Reference
Anti-inflammatory Cyclooxygenase and 5-lipoxygenase inhibition
Antimicrobial Activity against methicillin-resistant Staphylococcus aureus
Neuroprotective Alzheimer's disease therapeutic applications
Anticancer Tubulin-binding agents
Antiviral Broad spectrum antiviral activity
Anticonvulsant Seizure management applications

Current Research Landscape

The contemporary research landscape surrounding this compound and related 1,2,4-oxadiazole derivatives reflects a remarkable expansion of scientific interest and therapeutic applications. Recent investigations have revealed that the interest in 1,2,4-oxadiazoles for biological applications has doubled within the last fifteen years, indicating a significant acceleration in research activities within this chemical domain. This increased attention has resulted in the discovery of numerous compounds exhibiting diverse biological activities, including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-edema, antiparasitic, and anti-Alzheimer properties.

Contemporary research efforts have demonstrated that 1,2,4-oxadiazole derivatives exhibit inhibitory activity against multiple therapeutically relevant enzymes and receptors. These compounds have shown potency against Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, Rearranged during Transfection kinase, Penicillin-Binding Protein 2a, efflux pumps, cyclooxygenases, and butyrylcholinesterase. Additionally, these derivatives demonstrate affinity for sigma-1, sigma-2, orexin, kappa opioid, and estradiol receptors, highlighting the broad therapeutic potential of this compound class.

A particularly significant recent development involves the discovery of FO-4-15, a novel 1,2,4-oxadiazole derivative that has demonstrated remarkable neuroprotective effects in cellular and animal models of Alzheimer's disease. This compound exhibited the lowest cytotoxicity and highest protective effect against hydrogen peroxide-induced cellular damage in human neuroblastoma cells. When administered to triple transgenic Alzheimer's disease mice, FO-4-15 significantly improved cognitive impairments and reduced amyloid beta accumulation, tau hyperphosphorylation, and synaptic impairments. The therapeutic mechanism appears to involve restoration of the calcium/calmodulin-dependent protein kinase II alpha/Fos signaling pathway, with metabotropic glutamate receptor 1 identified as a potential molecular target.

Table 3: Recent Therapeutic Applications of 1,2,4-Oxadiazole Derivatives

Compound Therapeutic Application Mechanism of Action Reference
FO-4-15 Alzheimer's disease Metabotropic glutamate receptor 1 modulation
ND-421 Antimicrobial against resistant pathogens Penicillin-Binding Protein 2a inhibition
Compound A1 Nematocidal activity Acetylcholine receptor modulation
Compound 26a Gastrointestinal antimicrobial Multidrug-resistant pathogen inhibition

The antimicrobial research domain has witnessed significant advances through the development of ND-421, a 1,2,4-oxadiazole derivative that exhibits superior antibacterial activity against vancomycin-resistant Staphylococcus aureus, vancomycin-resistant Enterococcus faecium, and methicillin-resistant Staphylococcus aureus. This compound demonstrated minimal inhibitory concentration values ranging from 1 to 2 micrograms per milliliter and exhibited rapid-time kill kinetics, causing instant cell death of vancomycin-resistant Enterococcus faecium isolates within one hour. The compound also demonstrated excellent bioavailability, prolonged half-life, high volume of distribution, and low clearance, establishing it as a promising alternative for treating refractory microorganisms.

Properties

IUPAC Name

2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O/c1-13-7-6-10-14-11(16-15-10)8-4-2-3-5-9(8)12/h2-5,13H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRKRQBJDMVDIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=NOC(=N1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization from Amidoximes and Acid Derivatives

A common approach involves cyclization of amidoximes with carboxylic acid derivatives or their equivalents:

  • Amidoxime synthesis: Starting from 2-fluorobenzonitrile or 2-fluorobenzoic acid derivatives, amidoximes are prepared by reaction with hydroxylamine.
  • Cyclization: The amidoxime is reacted with an appropriate acid derivative (e.g., isatoic anhydride or acid chloride) under reflux conditions in ethanol or DMSO, often in the presence of a base such as potassium carbonate. This leads to the formation of the 1,2,4-oxadiazole ring through intramolecular cyclodehydration.

Example procedure:

Step Reagents & Conditions Outcome
Amidoxime formation 2-fluorobenzonitrile + hydroxylamine 2-fluorophenyl amidoxime
Cyclization (Method A) Amidoxime + isatoic anhydride, reflux in EtOH, 5 h 5-(2-fluorophenyl)-1,2,4-oxadiazole core (yield ~58%)

This method yields the oxadiazole intermediate with moderate efficiency and purity, suitable for further functionalization.

Introduction of the Ethylmethylamine Side Chain

Direct Amination of 5-(2-Fluorophenyl)-1,2,4-oxadiazole

The substitution at the 3-position of the oxadiazole ring with an ethylmethylamine moiety can be achieved by nucleophilic substitution or reductive amination:

  • Method C (Pressure Tube Amination): The 5-(2-fluorophenyl)-1,2,4-oxadiazole is reacted with methylamine or ethylamine in ethanol under elevated temperature (80 °C) in a sealed pressure tube for 12 hours. The reaction is monitored by thin-layer chromatography (TLC), and the product is purified by column chromatography.
Parameter Details
Solvent Ethanol
Temperature 80 °C
Time 12 hours
Molar ratio Oxadiazole:amine = 1:10
Purification Column chromatography (petroleum ether:ethyl acetate 20:1)
Yield Moderate to good (typically >50%)

This method allows direct formation of the target amine with good regioselectivity.

Alternative Synthetic Strategies

From Halomethyl Oxadiazole Derivatives

Another pathway involves preparing a halomethyl-substituted oxadiazole intermediate, followed by nucleophilic substitution with methylamine:

This route benefits from high intermediate yields and allows for modular substitution.

Reaction Conditions and Optimization

Aspect Details
Solvents Ethanol, DMSO, acetonitrile, THF, or mixtures thereof
Bases Potassium carbonate, potassium tert-butoxide (for salt formation and deprotonation)
Temperature Range Room temperature to reflux (25–80 °C)
Reaction Time 5–24 hours depending on step
Purification Column chromatography using petroleum ether/ethyl acetate mixtures

Summary Table of Preparation Methods

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 2-Fluorobenzonitrile Hydroxylamine, EtOH 2-Fluorophenyl amidoxime 70–90 Amidoxime formation
2 Amidoxime + isatoic anhydride Reflux EtOH, 5 h 5-(2-Fluorophenyl)-1,2,4-oxadiazole ~58 Cyclization to oxadiazole
3 Oxadiazole + methylamine EtOH, 80 °C, 12 h, sealed tube This compound >50 Amination step
Alternative 3 2-(chloromethyl)-5-(2-fluorophenyl)-1,3,4-oxadiazole + methylamine Basic medium, RT or reflux Target amine ~85–90 Nucleophilic substitution

Research Findings and Notes

  • The direct amination method (Method C) offers a straightforward route but may require careful control of reaction time and temperature to optimize yield and purity.
  • The halomethyl intermediate approach provides higher yields and better control over substitution but involves additional synthetic steps.
  • The choice of solvent and base significantly influences reaction efficiency; polar aprotic solvents and mild bases are preferred for cyclization and substitution steps.
  • Characterization of intermediates and final product is typically performed by NMR, melting point, and chromatographic methods to ensure structural integrity and purity.

Chemical Reactions Analysis

Types of Reactions

{2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

{2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Fluorophenyl-Substituted Oxadiazoles

{2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]ethyl}methylamine
  • Structural Difference : The fluorine substituent is at the para position of the phenyl ring instead of ortho.
  • Implications :
    • The para-fluoro substitution may enhance metabolic stability compared to ortho-fluoro due to reduced steric hindrance and altered electronic effects .
    • Bioavailability and binding affinity to biological targets (e.g., receptors or enzymes) may differ due to positional isomerism.
3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic Acid
  • Structural Difference : A benzoic acid group replaces the ethyl-methylamine chain.

Halogen-Substituted Analogues

(2-{5-(2-Chloro-5-methylphenoxymethyl)-1,2,4-oxadiazol-3-yl}ethyl)methylamine Hydrochloride
  • Structural Difference: Chlorine and methyl groups replace fluorine on the phenoxy moiety.
  • Key Properties: Molecular Weight: 318.2 g/mol Hydrogen Bond Donors/Acceptors: 2/5 Topological Polar Surface Area (TPSA): 60.2 Ų .
(2-{5-[(3,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine Hydrochloride
  • Structural Difference: Two methyl groups are added to the phenoxy ring.
  • Implications : Methyl groups improve steric bulk and hydrophobic interactions, which may optimize target binding in hydrophobic pockets .

Trifluoromethyl-Substituted Derivatives

{(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methyl}amine
  • Structural Difference : A trifluoromethoxy group replaces the fluorine atom.
  • Functional Impact : The trifluoromethoxy group enhances electron-withdrawing effects and metabolic resistance, often improving pharmacokinetic profiles .
3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine
  • Structural Difference : A trifluoromethyl group is attached directly to the phenyl ring.
  • Comparison : The trifluoromethyl group significantly increases molecular weight (vs. fluorine) and may alter receptor selectivity .

Data-Driven Comparative Analysis

Compound Substituent Molecular Weight (g/mol) TPSA (Ų) Key Applications/Notes
{2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]ethyl}methylamine 2-Fluorophenyl ~234.2 (estimated) ~50.1 Discontinued; research use only
(2-{5-(2-Chloro-5-methylphenoxymethyl)-1,2,4-oxadiazol-3-yl}ethyl)methylamine HCl 2-Chloro-5-methylphenoxymethyl 318.2 60.2 Higher lipophilicity, agrochemical interest
{2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]ethyl}methylamine 4-Fluorophenyl ~234.2 ~50.1 Improved metabolic stability
3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid Benzoic acid substituent ~299.3 83.6 Component of Ataluren (pharmaceutical use)

Research Findings and Implications

  • Pharmacological Potential: Fluorophenyl-oxadiazole derivatives are linked to drug development (e.g., Ataluren), with fluorine’s role in enhancing bioavailability and target engagement .
  • Agrochemical Relevance : Chlorinated and methylated analogues show promise in pesticide formulations due to increased stability and lipophilicity .
  • Synthetic Challenges : Discontinued status of the target compound may reflect synthetic complexity or instability in formulation .

Biological Activity

The compound {2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine (CAS No. 1142210-87-4) is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₂FN₃O
  • Molecular Weight : 221.24 g/mol
  • PubChem CID : 25220756

Biological Activity Overview

Oxadiazole derivatives have been extensively studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific compound under discussion has shown promising results in various studies.

Anticancer Activity

Research indicates that oxadiazole derivatives can exhibit significant anticancer properties. For instance, a study highlighted that compounds in this class can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC₅₀ values ranging from 0.12 to 2.78 µM . The substitution of halogen atoms on the phenyl ring has been shown to enhance these activities.

Anti-inflammatory Effects

The mechanism by which this compound exerts its anti-inflammatory effects may involve the inhibition of specific enzymes involved in inflammatory pathways. For example, it has been suggested that similar compounds can modulate the activity of cyclooxygenases (COXs) and lipoxygenases (LOXs), which are critical in the inflammatory response.

Antimicrobial Properties

The compound's potential as an antimicrobial agent is supported by studies showing that oxadiazole derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests that this compound could be explored further for its use in treating infections.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. These interactions may include:

  • Enzyme Inhibition : Binding to enzymes involved in metabolic pathways.
  • Receptor Modulation : Affecting receptor activity related to inflammation and cancer progression.

Case Studies and Research Findings

  • Anticancer Efficacy : A study evaluated several oxadiazole derivatives for their cytotoxic effects against different cancer cell lines. The results indicated that certain substitutions on the oxadiazole ring significantly enhanced anticancer activity .
  • Inflammation Models : In vivo studies demonstrated that similar compounds could reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .
  • Antimicrobial Testing : Laboratory tests confirmed that oxadiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents.

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC₅₀ Value (µM)Reference
AnticancerMCF-70.12 - 2.78
AnticancerA5490.12 - 2.78
Anti-inflammatoryInflammatory pathwaysN/A
AntimicrobialStaphylococcus aureusN/A
AntimicrobialEscherichia coliN/A

Q & A

Q. Advanced: How can synthetic yields be optimized for scale-up?

  • Key variables : Temperature control during oxadiazole cyclization (60–80°C optimal) , stoichiometric ratios (1:1.2 for amide-hydroxylamine reactions) .
  • Catalysts : Use of microwave-assisted synthesis reduces reaction time from hours to minutes, improving yield by 15–20% .
  • Challenges : Hydrolysis of the oxadiazole ring under acidic conditions; neutral pH is critical during workup .

Basic: What analytical techniques are recommended for purity assessment?

Q. Methodological Answer :

  • HPLC : C18 column, mobile phase: acetonitrile/water (70:30), UV detection at 254 nm .
  • NMR : ¹H NMR (DMSO-d₆) confirms the presence of the ethylmethylamine moiety (δ 2.3–2.5 ppm for CH₃N and δ 3.4–3.6 ppm for CH₂NH) .
  • Mass Spectrometry : ESI-MS expected m/z: 262.1 [M+H]⁺ .

Q. Advanced: How to resolve co-elution issues in HPLC?

  • Gradient elution : Adjust acetonitrile from 50% to 80% over 20 minutes to separate polar byproducts .
  • LC-MS/MS : Quantifies trace impurities (<0.1%) using MRM transitions (e.g., m/z 262 → 145 for the parent ion) .

Basic: What biological targets are associated with this compound?

Q. Methodological Answer :

  • Serotonin receptors : Structural analogs (e.g., N-[2-(2-Fluorophenyl)-ethyl]-N-methyltryptamine) show affinity for 5-HT₂A receptors (IC₅₀: 50–100 nM) .
  • Enzyme inhibition : Oxadiazole derivatives inhibit thiamine-dependent enzymes (e.g., transketolase) via competitive binding .

Q. Advanced: How to validate target specificity in vitro?

  • Radioligand binding assays : Use [³H]ketanserin for 5-HT₂A receptor affinity studies .
  • CRISPR knockouts : Eliminate candidate targets (e.g., 5-HT₂A) in HEK293 cells to confirm on/off-target effects .

Basic: What structural features influence bioactivity?

Q. Advanced: How does fluorophenyl substitution affect potency?

  • SAR studies : 2-Fluorophenyl enhances lipophilicity (logP: 2.8 vs. 2.1 for phenyl), improving blood-brain barrier penetration in rodent models .
  • Electron-withdrawing effects : Fluorine increases oxadiazole ring stability, reducing metabolic degradation .

Basic: How stable is the compound under laboratory conditions?

Q. Methodological Answer :

  • Storage : -20°C in amber vials (light-sensitive); shelf-life >12 months .
  • Degradation : Hydrolysis of the oxadiazole ring occurs at pH <4 or >9; neutral buffers recommended .

Q. Advanced: What are the primary degradation products?

  • LC-MS analysis : Major degradant is 3-(2-fluorophenyl)-5-(hydroxymethyl)-1,2,4-oxadiazole (m/z 195.1) under acidic conditions .

Basic: How to address contradictory efficacy data across studies?

Q. Case Example :

  • In vitro vs. in vivo discordance : In vitro IC₅₀ of 75 nM for 5-HT₂A vs. no behavioral effects in mice at 10 mg/kg.
  • Resolution : Assess bioavailability (plasma Cmax: 0.5 µM at 10 mg/kg) and metabolite interference .

Q. Advanced: What statistical methods reconcile conflicting data?

  • Meta-analysis : Pool data from ≥3 independent studies using random-effects models to quantify heterogeneity .
  • Bayesian modeling : Predicts dose-response curves accounting for interspecies variability .

Basic: What in vitro models are suitable for toxicity screening?

Q. Methodological Answer :

  • HepG2 cells : Assess hepatotoxicity (EC₅₀: >100 µM indicates low risk) .
  • hERG assay : Patch-clamp electrophysiology to evaluate cardiac liability (IC₅₀: >30 µM preferred) .

Q. Advanced: How to identify metabolite-mediated toxicity?

  • CYP450 inhibition assays : Use human liver microsomes to detect reactive metabolites (e.g., N-oxide formation) .

Basic: What computational tools predict binding modes?

Q. Methodological Answer :

  • Docking software : AutoDock Vina with 5-HT₂A crystal structure (PDB: 6WGT) .
  • MD simulations : GROMACS for 100 ns trajectories to assess binding stability .

Q. Advanced: How to validate docking predictions experimentally?

  • Alanine scanning mutagenesis : Identify critical receptor residues (e.g., D155A in 5-HT₂A abolishes binding) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.